A Technical Guide to the Structural Elucidation of 6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine
A Technical Guide to the Structural Elucidation of 6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, in-depth walkthrough for the structural elucidation of the novel compound, 6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine. As a Senior Application Scientist, the following methodologies are presented not merely as procedural steps, but as a logical framework grounded in established chemical principles. The causality behind each experimental choice is explained to ensure a robust and self-validating analytical workflow.
The benzodioxine scaffold is a crucial component in numerous biologically active molecules, demonstrating a wide array of pharmacological activities.[1][2] The introduction of halogen substituents, such as bromine and a chloromethyl group, can significantly influence the compound's reactivity, stability, and potential biological interactions.[3] Therefore, unambiguous structural confirmation is paramount for any further investigation in medicinal chemistry or materials science.
Molecular Overview
-
Compound Name: 6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine
-
Molecular Formula: C9H8BrClO2[4]
-
Molecular Weight: 263.52 g/mol [4]
-
CAS Number: 129888-79-5[4]
Part 1: The Elucidation Strategy: A Multi-technique Approach
The structural elucidation of an unknown or novel organic compound is a puzzle. Each analytical technique provides a unique piece of information, and only by combining these pieces can the complete picture be revealed. For 6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine, a combination of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) Spectroscopy is essential.
Logical Workflow for Structure Elucidation
Caption: A logical workflow for the structural elucidation of 6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine.
Part 2: Mass Spectrometry - Confirming Molecular Weight and Halogen Presence
Mass spectrometry is the first-line technique to determine the molecular weight of a compound and to gain initial insights into its elemental composition, particularly the presence of isotopes with distinct natural abundances like bromine and chlorine.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small quantity (approximately 1 mg) of the purified compound in a volatile organic solvent such as methanol or dichloromethane.
-
Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Utilize a standard electron ionization energy of 70 eV. This energy is sufficient to cause ionization and fragmentation, providing a characteristic fragmentation pattern.
-
Analysis: Acquire the mass spectrum, ensuring a mass range that encompasses the expected molecular weight (e.g., m/z 50-400).
Data Interpretation: The Isotopic Signature
The key to identifying the presence of bromine and chlorine lies in their isotopic patterns.
-
Bromine: Has two major isotopes, 79Br and 81Br, in approximately a 1:1 ratio.[5] This results in two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).
-
Chlorine: Has two major isotopes, 35Cl and 37Cl, in approximately a 3:1 ratio.[5][6] This leads to two peaks where the M+2 peak is about one-third the intensity of the M+ peak.
For 6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine, the presence of both a bromine and a chlorine atom will result in a more complex isotopic pattern for the molecular ion. We expect to see a cluster of peaks at M+, M+2, and M+4.
Table 1: Expected Isotopic Pattern for the Molecular Ion of C9H8BrClO2
| Ion | Expected m/z | Relative Intensity (Approx.) | Isotopic Composition |
| [M]+ | 262 | 100% | 79Br, 35Cl |
| [M+2]+ | 264 | 130% | 81Br, 35Cl / 79Br, 37Cl |
| [M+4]+ | 266 | 33% | 81Br, 37Cl |
Note: The exact m/z values will depend on the specific isotopes of Carbon and Hydrogen, but the pattern is the key identifier.
The fragmentation pattern will also be informative. The loss of a chlorine atom (mass 35 or 37) or a bromine atom (mass 79 or 81) would result in significant fragment ions.[7]
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments will allow for the unambiguous assignment of all proton and carbon signals.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR: Acquire a standard proton NMR spectrum. Key parameters to note are the chemical shift (δ), integration, and multiplicity (splitting pattern).
-
¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum to identify the number of unique carbon environments.
-
2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.
Predicted ¹H NMR Spectral Data
The structure of 6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine suggests several distinct proton environments.
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic CH (H-5) | 7.0-7.2 | Doublet | 1H | Ortho-coupled to H-7. |
| Aromatic CH (H-7) | 6.8-7.0 | Doublet | 1H | Ortho-coupled to H-5. |
| O-CH₂-O (H-2) | 5.0-5.5 | Singlet | 2H | Methylene protons in the dioxine ring. |
| Ar-CH₂-O (H-4) | 4.8-5.2 | Singlet | 2H | Benzylic protons adjacent to an oxygen. |
| Ar-CH₂-Cl (H-9) | 4.5-4.8 | Singlet | 2H | Benzylic protons adjacent to chlorine, expected to be downfield due to the electronegativity of chlorine.[8] |
Note: The aromatic protons will exhibit splitting patterns based on their coupling constants (J-values). Ortho coupling is typically in the range of 7-10 Hz, while meta coupling is smaller at 2-3 Hz.[9]
¹H-¹H COSY Correlations
Caption: Expected ¹H-¹H COSY correlations for 6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine.
Predicted ¹³C NMR Spectral Data
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-Ar (C-8a) | 145-150 | Aromatic carbon bonded to oxygen. |
| C-Ar (C-4a) | 140-145 | Aromatic carbon bonded to oxygen. |
| C-Ar (C-6) | 110-115 | Aromatic carbon bonded to bromine (ipso-carbon). |
| C-Ar (C-8) | 125-130 | Aromatic carbon bonded to the chloromethyl group. |
| C-Ar (C-5) | 120-125 | Aromatic CH. |
| C-Ar (C-7) | 115-120 | Aromatic CH. |
| O-CH₂-O (C-2) | 90-95 | Carbon of the acetal group. |
| Ar-CH₂-O (C-4) | 65-70 | Benzylic carbon adjacent to oxygen. |
| Ar-CH₂-Cl (C-9) | 40-45 | Benzylic carbon adjacent to chlorine. |
The HSQC spectrum will be crucial to definitively link each proton signal to its corresponding carbon signal, solidifying the assignments made from the 1D spectra.
Part 4: Infrared (IR) Spectroscopy - Identifying Key Functional Groups
IR spectroscopy provides information about the types of bonds present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Analysis: Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.
Expected IR Absorptions
Table 4: Key Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (CH₂) |
| 1600-1450 | C=C stretch | Aromatic Ring |
| 1250-1000 | C-O stretch | Ether (dioxine ring) |
| 800-600 | C-Cl stretch | Alkyl Halide |
| 700-500 | C-Br stretch | Aryl Halide |
The presence of these characteristic absorption bands would provide strong evidence for the proposed benzodioxine structure with its halogen substituents.
Conclusion
References
-
NIST. (n.d.). 4H-1,3-Benzodioxin. In NIST Chemistry WebBook. Retrieved from [Link]
-
TSI Journals. (2007). Chemistry and Pharmacology of Benzodioxanes. Retrieved from [Link]
-
Google Patents. (n.d.). US8481723B2 - 3-(3,4-dihydro-2H-benzo[4][10]oxazin-6-yl)-1H-Pyrimidin-2,4-dione compounds as herbicides. Retrieved from
-
National Institutes of Health. (n.d.). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]
-
Chemguide. (n.d.). MASS SPECTRA - THE M+2 PEAK. Retrieved from [Link]
- Google Patents. (n.d.). WO2018002437A1 - Benzodioxane derivatives and their pharmaceutical use.
-
ACS Publications. (2014). Iodoaromatization Reactions of Enyne–Dioxinones: Syntheses of 4H-1,3-Benzodioxin-4-ones, Masked Pentasubstituted Arenes. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2021). NMR of Natural Products as Potential Drugs. PubMed Central. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]
-
YouTube. (2020). Using Mass Spectrometry to Determine if Bromine or Chlorine are in a Molecule. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
AIR Unimi. (n.d.). How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives? Retrieved from [Link]
-
Scientific Research Publishing. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. Retrieved from [Link]
-
Unknown. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 3. CAS 175136-61-5: 6-Chloro-8-(chloromethyl)-4H-1,3-benzodio… [cymitquimica.com]
- 4. 129888-79-5 CAS MSDS (6-BROMO-8-(CHLOROMETHYL)-4H-1,3-BENZODIOXINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Buy 6-Bromo-8-chloromethyl-2-phenyl-4H-benzo[1,3]dioxine | 730950-04-6 [smolecule.com]
